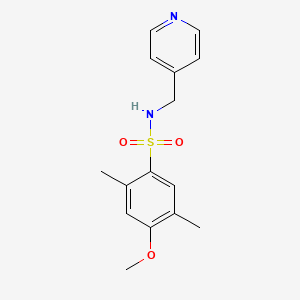

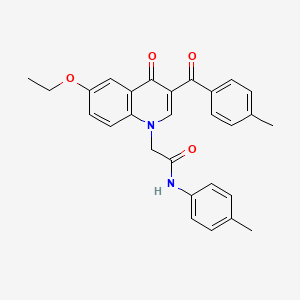

4-methoxy-2,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in a study . The study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in various studies . For instance, a study on the structure of 5-methoxy-2-([4-methoxy-3,5-dimethyl-2-pyridinyl]) revealed that the molecule adopts a nearly extended form . Two centrosymmetrically related molecules form a cyclic dimer by intermolecular N-H…O hydrogen bonding, and the dimers are held together by van der Waals contacts between the neighboring aromatic rings in the crystal structure .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of substituted pyridines have been discussed in a study . The study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For instance, 4-methoxy-2,5-dimethyl-N-(2-thienylmethyl)benzenesulfonamide has a molecular weight of 311.4 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 5, a Rotatable Bond Count of 5, and a Topological Polar Surface Area of 92 Ų .Applications De Recherche Scientifique

Photocatalytic Applications

The synthesis and characterization of zinc(II) phthalocyanine derivatives containing new benzenesulfonamide derivative substituents have demonstrated significant potential in photocatalytic applications. Studies have shown that these compounds possess suitable and sufficient photosensitizing abilities for photocatalytic applications, with specific emphasis on their photophysical and photochemical properties in different solvents. The introduction of benzenesulfonamide derivatives as substituents impacts these properties, thereby enhancing the compound's effectiveness in photocatalysis (Öncül, Öztürk, & Pişkin, 2021).

Photodynamic Therapy for Cancer Treatment

The same zinc(II) phthalocyanine derivatives have been explored for their potential as photosensitizers in photodynamic therapy, an alternative therapy for cancer treatment. Their solubility in common solvents, monomeric species, adequate fluorescence, singlet oxygen production, and photostability make them suitable candidates for this application. These properties suggest a promising approach for the treatment of cancer, highlighting the compound's versatility beyond photocatalysis into biomedical applications (Öncül, Öztürk, & Pişkin, 2022).

Polymerization Catalysts

The compound has also found applications in the synthesis of polymerization catalysts, particularly in the copolymerization of acrylates with ethene. Research indicates that derivatives of benzenesulfonamide, when reacted with palladium complexes, can lead to the formation of catalysts capable of homopolymerizing ethylene and copolymerizing ethylene with acrylates. These findings open up new avenues for the development of high-performance polymers with potential applications in various industrial sectors (Skupov, Marella, Simard, Yap, Allen, Conner, Goodall, & Claverie, 2007).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-methoxy-2,5-dimethyl-N-(pyridin-4-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-11-9-15(12(2)8-14(11)20-3)21(18,19)17-10-13-4-6-16-7-5-13/h4-9,17H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSCFSSEXJPCBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)NCC2=CC=NC=C2)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(4-Methoxy-2,5-dimethylphenyl)sulfonyl](4-pyridylmethyl)amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzofuran-2-carboxamide](/img/structure/B2980285.png)

![2-[(11E,13Z)-6-[(3R,4R,5S,6R)-5-[(4S,5R,6R)-4,5-Dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/no-structure.png)

![1-(4-Methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-9-yl)ethanone](/img/structure/B2980289.png)

![6-Hydroxy-2-[(4-methoxyphenyl)methylene]-7-[(4-methylpiperidyl)methyl]benzo[b] furan-3-one](/img/structure/B2980290.png)

![N-(3,4-difluorophenyl)-5-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2980294.png)

![(Z)-4-cyano-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2980295.png)

![(1R,5S)-3Lambda6-thiabicyclo[3.1.0]hexane-3,3-dione](/img/structure/B2980299.png)

![3-[3-(2-oxopyrrolidin-1-yl)propyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B2980301.png)